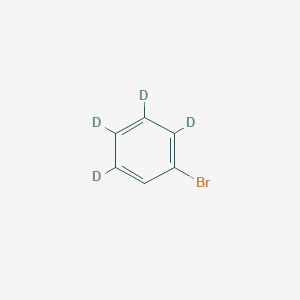

1-Bromo-2,3,4,5-tetradeuteriobenzene

Description

1-Bromo-2,3,4,5-tetradeuteriobenzene (C₆HBrD₄) is a deuterated aromatic compound where four hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring are replaced by deuterium (D), and a bromine atom is attached at the 1-position. This isotopic labeling significantly impacts its physical and chemical properties, particularly in vibrational spectroscopy and reaction kinetics, due to the kinetic isotope effect (KIE). Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic tracing is essential .

Propriétés

Formule moléculaire |

C6H5B |

|---|---|

Poids moléculaire |

161.03 g/mol |

Nom IUPAC |

1-bromo-2,3,4,5-tetradeuteriobenzene |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D |

Clé InChI |

QARVLSVVCXYDNA-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])Br |

SMILES canonique |

C1=CC=C(C=C1)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Weight: ~161.02 g/mol (vs. 156.97 g/mol for non-deuterated 1-bromobenzene).

- Synthesis : Typically synthesized via halogen-deuterium exchange reactions or deuteration of pre-brominated intermediates using deuterated reagents (e.g., D₂O or deuterated acids) .

Comparison with Structurally Similar Compounds

1-Bromo-2,3,5,6-tetrafluorobenzene (C₆BrF₄)

Key Differences :

- Substituents : Fluorine atoms at positions 2,3,5,6 vs. deuterium in the tetradeuteriobenzene.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature reduces ring electron density, enhancing electrophilic substitution resistance. Deuterium, in contrast, has negligible electronic impact but alters kinetic parameters .

- Applications : Tetrafluorobromobenzenes are used in agrochemicals and liquid crystals, whereas deuterated bromobenzenes are employed in isotopic labeling and reaction mechanism studies.

| Property | 1-Bromo-2,3,4,5-tetradeuteriobenzene | 1-Bromo-2,3,5,6-tetrafluorobenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 228.97 |

| Boiling Point (°C) | ~155–160 (estimated) | 142–144 |

| $ ^1\text{H} $-NMR | Simplified (no D signals) | Complex (multiple F-coupled peaks) |

| Reactivity | Slower C-D bond cleavage (KIE) | High stability due to F substituents |

1-Bromo-3,5-di-tert-butylbenzene (C₁₂H₁₇Br)

Key Differences :

- Steric Effects : Bulky tert-butyl groups at positions 3 and 5 create steric hindrance, limiting access to the bromine substituent. Deuterium in the tetradeuteriobenzene has minimal steric impact.

- Applications : Tert-butyl derivatives are used in polymer stabilization, while deuterated analogs serve as spectroscopic probes.

| Property | This compound | 1-Bromo-3,5-di-tert-butylbenzene |

|---|---|---|

| Molecular Weight (g/mol) | 161.02 | 269.22 |

| Solubility | Moderate in organic solvents | Low (due to tert-butyl groups) |

| Thermal Stability | Similar to non-deuterated analogs | High (steric protection) |

5-Bromo-1,2,3-trimethoxybenzene (C₉H₁₁BrO₃)

Key Differences :

- Functional Groups : Methoxy (-OCH₃) groups at positions 1,2,3 vs. deuterium.

| Property | This compound | 5-Bromo-1,2,3-trimethoxybenzene |

|---|---|---|

| Synthesis Complexity | Moderate (deuteration required) | High (multi-step functionalization) |

| Polarizability | Low | High (due to OCH₃ groups) |

| Applications | Isotopic labeling | Pharmaceutical intermediates |

Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.